

Ceftiofur Thiolactone CAS number and molecular weight

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Compound of Interest

Compound Name: Ceftiofur Thiolactone

Cat. No.: B15126552

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Ceftiofur Thiolactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ceftiofur Thiolactone**, a significant metabolite of the third-generation cephalosporin antibiotic, Ceftiofur. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols for its detection and analysis.

Core Chemical Data

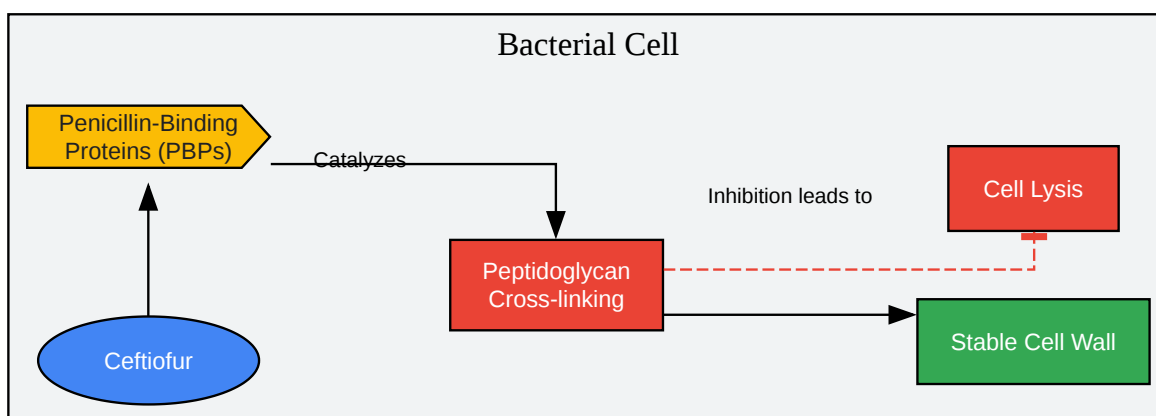
Quantitative data for **Ceftiofur Thiolactone** is summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	120882-23-7	[1] [2] [3]
Molecular Weight	411.5 g/mol	[1] [4] [5]
Molecular Formula	C ₁₄ H ₁₃ N ₅ O ₄ S ₃	[1] [2] [5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftiofur, the parent compound of **Ceftiofur Thiolactone**, is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[6][7] Its antibacterial activity stems from the inhibition of bacterial cell wall synthesis.[6][7][8]

The primary mechanism involves the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall. [4][9] PBPs play a crucial role in the final stages of peptidoglycan synthesis, a key component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Ceftiofur weakens the cell wall, ultimately leading to cell lysis and bacterial death.[4][7][9] A notable advantage of Ceftiofur is its resistance to many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics. [7][10]



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Ceftiofur's Mechanism of Action

Experimental Protocols: Detection and Quantification

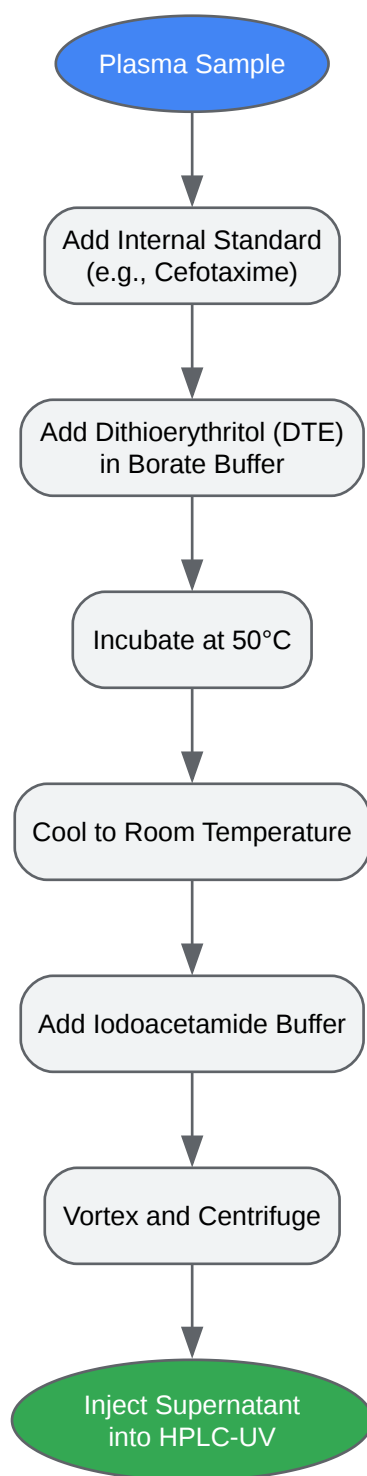
The analysis of Ceftiofur and its metabolites, including **Ceftiofur Thiolactone**, in biological matrices is crucial for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Sample Preparation and Derivatization

A prevalent method for the determination of Ceftiofur and its desfuroylceftiofur metabolites involves a derivatization step to convert these compounds to a more stable form, desfuroylceftiofur acetamide, for accurate quantification.[\[1\]](#)

A general workflow for plasma sample analysis is as follows:

- Sample Collection: Collect plasma samples.
- Internal Standard: Add an internal standard, such as cefotaxime, to the plasma.[\[1\]](#)
- Reduction: Treat the sample with dithioerythritol (DTE) in a borate buffer and incubate to cleave any macromolecule-bound desfuroylceftiofur.[\[1\]](#)[\[11\]](#)
- Derivatization: Add iodoacetamide to stabilize desfuroylceftiofur by converting it to desfuroylceftiofur acetamide.[\[1\]](#)[\[11\]](#)
- Extraction: The derivatized analyte is then ready for chromatographic analysis.



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Sample Preparation Workflow for HPLC Analysis

Chromatographic Conditions

A common approach for the separation and quantification of the derivatized Ceftiofur metabolites is reverse-phase HPLC with UV detection.

- Column: A C18 column is typically used for separation.[1]
- Mobile Phase: A gradient elution is often employed, commonly consisting of a mixture of water with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[1]
- Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 266 nm for desfuroylceftiofur acetamide.[1][5]
- Flow Rate: A typical flow rate is 1.0 ml/min.[1]

This methodology allows for the sensitive and accurate quantification of Ceftiofur and its metabolites in various biological samples, which is essential for regulatory compliance and pharmacokinetic modeling.

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